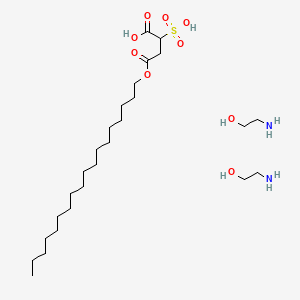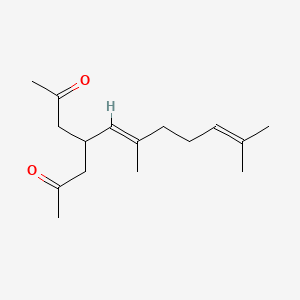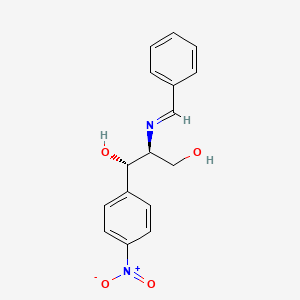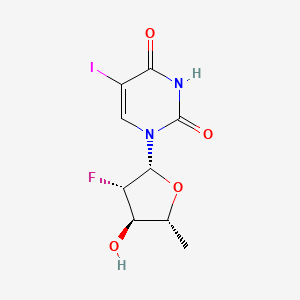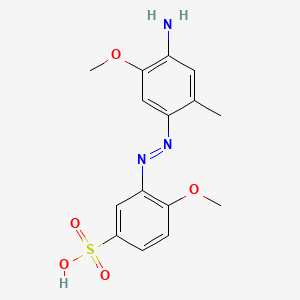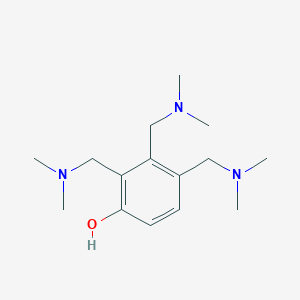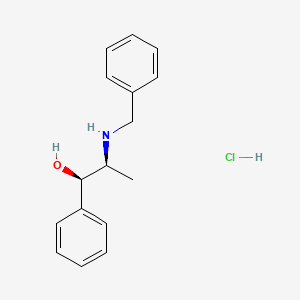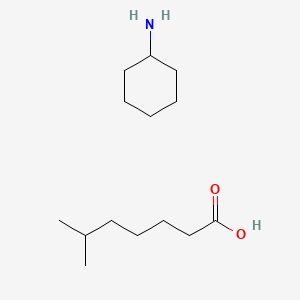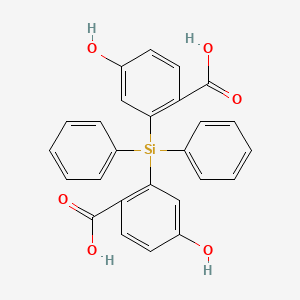
Benzoic acid, 4-hydroxy-, diphenylsilylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylsilylene 4-hydroxybenzoate is an organosilicon compound that combines the structural features of diphenylsilylene and 4-hydroxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilylene 4-hydroxybenzoate typically involves the reaction of diphenyldichlorosilane with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the silicon and the carboxyl group of 4-hydroxybenzoic acid. The reaction is usually conducted under an inert atmosphere to prevent the hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of diphenylsilylene 4-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diphenylsilylene 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Diphenylsilylene 4-hydroxybenzoate has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Used in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of diphenylsilylene 4-hydroxybenzoate involves its ability to form stable bonds with various functional groups. The silicon center can interact with different molecular targets, facilitating the formation of complex structures. The pathways involved include the formation of ester bonds and the substitution of phenyl groups.
Comparison with Similar Compounds
Similar Compounds
- Diphenylsilylene 4-methoxybenzoate
- Diphenylsilylene 4-aminobenzoate
- Diphenylsilylene 4-chlorobenzoate
Uniqueness
Diphenylsilylene 4-hydroxybenzoate is unique due to the presence of the hydroxyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications where interactions with other molecules or materials are important.
Properties
CAS No. |
129459-90-1 |
|---|---|
Molecular Formula |
C26H20O6Si |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[(2-carboxy-5-hydroxyphenyl)-diphenylsilyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C26H20O6Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32) |
InChI Key |
YLEZKNYJBHJHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)O)C(=O)O)C4=C(C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



